

An In-depth Technical Guide to Fmoc-Arg(Boc)₂-OH

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Compound of Interest

Compound Name: Fmoc-Arg(Boc)₂-OH

Cat. No.: B613453

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This technical guide provides a comprehensive overview of N α -Fmoc-N ω ,N ω' -bis(tert-butoxycarbonyl)-L-arginine, commonly referred to as Fmoc-Arg(Boc)₂-OH. This derivative of L-arginine is a critical building block for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). The strategic placement of the fluorenylmethyloxycarbonyl (Fmoc) group on the α -amino group and two tert-butoxycarbonyl (Boc) groups on the side-chain guanidinium function provides an orthogonal protection scheme essential for the controlled synthesis of arginine-containing peptides.

Core Structure and Chemical Identity

Fmoc-Arg(Boc)₂-OH is characterized by three key structural features: the L-arginine core, the base-labile Fmoc protecting group for the α -amine, and the acid-labile Boc protecting groups for the guanidinium side chain. This arrangement allows for the selective removal of the Fmoc group during each peptide coupling cycle under mild basic conditions, typically with piperidine, while the Boc groups remain intact. The bulky Boc groups on the guanidinium side chain effectively prevent side reactions associated with this highly nucleophilic moiety.^[1]

Below is a diagram illustrating the chemical structure of Fmoc-Arg(Boc)₂-OH.

Diagram 1: Chemical structure of Fmoc-Arg(Boc)₂-OH.

Physicochemical Properties

A summary of the key quantitative data for Fmoc-Arg(Boc)₂-OH is presented in the table below for easy reference and comparison.

Property	Value
CAS Number	143824-77-5[2]
Molecular Formula	C ₃₁ H ₄₀ N ₄ O ₈ [2]
Molecular Weight	596.67 g/mol [2]
Appearance	White to off-white powder
Purity	≥98%
Storage Temperature	-20°C to -15°C[2]
Solubility	Soluble in dimethylformamide (DMF) and other polar organic solvents.

Experimental Protocols

While a detailed, publicly available protocol for the de novo synthesis of Fmoc-Arg(Boc)₂-OH could not be located in the conducted search, its application in solid-phase peptide synthesis is well-documented. The following is a representative protocol for the coupling of Fmoc-Arg(Boc)₂-OH to a resin-bound peptide.

Protocol: Coupling of Fmoc-Arg(Boc)₂-OH in Fmoc-SPPS

This protocol describes a single coupling cycle for incorporating an Fmoc-Arg(Boc)₂-OH residue into a growing peptide chain on a solid support.

1. Resin Preparation:

- Swell the peptide-resin (with a free N-terminal amine) in dichloromethane (DCM) for 30 minutes, followed by washing with N,N-Dimethylformamide (DMF).[1]

2. Fmoc Deprotection:

- Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group.
- Drain the solution and repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

- Wash the resin thoroughly with DMF to remove residual piperidine.

3. Amino Acid Activation and Coupling:

- In a separate vessel, dissolve Fmoc-Arg(Boc)₂-OH (2-4 equivalents relative to resin substitution) and a suitable activating agent such as HBTU/HOBt (2-4 equivalents) in DMF. [\[1\]](#)
- Add N,N-diisopropylethylamine (DIEA) (4-8 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes. [\[1\]](#)
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric bulk of the bis-Boc protection, longer coupling times may be necessary compared to other protected amino acids.
- Monitor the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating an incomplete reaction), the coupling step can be repeated.

4. Washing:

- Once the coupling is complete (Kaiser test is negative), wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. [\[1\]](#)

The peptide-resin is now ready for the next deprotection and coupling cycle.

Logical Workflow for Fmoc-SPPS using Fmoc-Arg(Boc)₂-OH

The following diagram illustrates the logical workflow of a single coupling cycle in Fmoc-based solid-phase peptide synthesis (SPPS) incorporating Fmoc-Arg(Boc)₂-OH.



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Diagram 2: Fmoc-SPPS coupling cycle for Fmoc-Arg(Boc)₂-OH.

Applications and Considerations

Fmoc-Arg(Boc)₂-OH is a valuable reagent for the synthesis of peptides where the prevention of side reactions at the guanidinium group is critical. However, researchers should be aware of certain considerations:

- **Steric Hindrance:** The two Boc groups are bulky and can slow down coupling reactions. Optimization of coupling reagents and reaction times is often necessary to achieve high yields.
- **δ-Lactam Formation:** Like other protected arginine derivatives, Fmoc-Arg(Boc)₂-OH can be prone to intramolecular cyclization to form a δ-lactam, which terminates the peptide chain.^[1] This side reaction can be minimized by using appropriate activation methods and carefully controlling reaction conditions.
- **Deprotection:** The final cleavage of the peptide from the resin and removal of the Boc side-chain protecting groups require strong acidic conditions, typically with a cocktail containing trifluoroacetic acid (TFA).^[1]

In conclusion, Fmoc-Arg(Boc)₂-OH is an essential tool in the repertoire of peptide chemists, enabling the synthesis of complex arginine-containing peptides with a high degree of control over side-chain protection. A thorough understanding of its properties and reactivity is key to its successful application in research and development.

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References

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